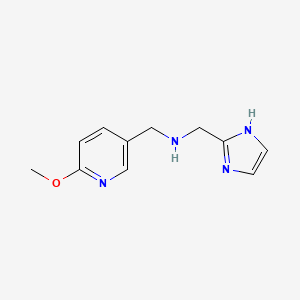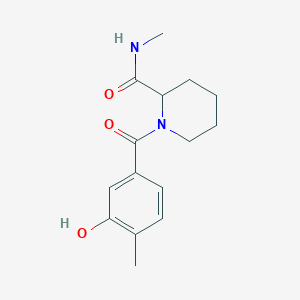
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine, also known as IMPY, is a compound that has been extensively studied in scientific research. This compound is a potent ligand for the sigma-2 receptor, which is a protein that is expressed in various cells and tissues in the body. The sigma-2 receptor has been implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and psychiatric disorders.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine involves its binding to the sigma-2 receptor, which is a transmembrane protein that is expressed in various cells and tissues in the body. The sigma-2 receptor has been shown to be involved in various physiological and pathological processes, including cell proliferation, apoptosis, and neurotransmission. The activation or inhibition of the sigma-2 receptor by N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine can modulate these processes, leading to various effects on cellular function.
Biochemical and Physiological Effects
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine has been shown to inhibit cell proliferation and induce apoptosis, suggesting that it may have potential as an anticancer agent. In neuronal cells, N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine has been shown to modulate neurotransmission and protect against neurodegeneration, suggesting that it may have potential as a neuroprotective agent. However, the exact mechanisms underlying these effects are still being investigated.
Advantages and Limitations for Lab Experiments
The use of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine in scientific research has several advantages and limitations. One advantage is that it is a potent and selective ligand for the sigma-2 receptor, which allows for the specific modulation of this receptor in various cell types. Another advantage is that it has been extensively studied in scientific research, and its synthesis method and biological effects are well characterized. However, one limitation is that it may have off-target effects on other proteins or receptors, which can complicate the interpretation of experimental results. Another limitation is that its use in vivo may be limited due to its poor bioavailability and rapid metabolism.
Future Directions
There are several future directions for research on N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine and the sigma-2 receptor. One direction is to investigate the role of the sigma-2 receptor in various physiological and pathological processes, such as cancer, neurodegenerative diseases, and psychiatric disorders. Another direction is to develop more potent and selective ligands for the sigma-2 receptor, which may have potential as therapeutic agents. Additionally, the use of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine in combination with other drugs or therapies may enhance its efficacy and reduce its limitations. Overall, the study of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine and the sigma-2 receptor has the potential to lead to new insights into cellular function and the development of novel therapeutic agents.
Synthesis Methods
The synthesis of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine involves several steps, including the reaction of 2-pyridylpiperidine with 2-chloroethylamine hydrochloride to form N-(2-chloroethyl)-2-pyridylpiperidine, which is then reacted with imidazole to form N-(1H-imidazol-2-ylmethyl)-2-pyridylpiperidine. The final step involves the reaction of N-(1H-imidazol-2-ylmethyl)-2-pyridylpiperidine with ammonia to form N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine. The synthesis of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine has been described in detail in several scientific publications.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine has been extensively studied in scientific research due to its high affinity for the sigma-2 receptor. This receptor has been implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and psychiatric disorders. N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine has been used as a tool compound to study the function of the sigma-2 receptor and its role in these processes. It has been used in various in vitro and in vivo experiments to investigate the effects of sigma-2 receptor activation or inhibition on cell proliferation, apoptosis, and other cellular processes.
properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-2-6-17-14(3-1)19-9-4-12(5-10-19)18-11-13-15-7-8-16-13/h1-3,6-8,12,18H,4-5,9-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSSZKZDVAKTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=NC=CN2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)


![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)


